4,6-Dibromo-2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
4,6-Dibromo-2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine is a synthetic organic compound that belongs to the benzoxazole family. Compounds in this family are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine typically involves multiple steps, including halogenation, amination, and cyclization reactions. The starting materials are often commercially available or can be synthesized through standard organic reactions.
Cyclization: The formation of the benzoxazole ring involves cyclization reactions, often using dehydrating agents or catalysts to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, primary amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dibromo-2-(2-chlorophenyl)-1,3-benzoxazol-5-amine
- 4,6-Dibromo-2-(4,5-difluorophenyl)-1,3-benzoxazol-5-amine
- 4,6-Dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine
Uniqueness
4,6-Dibromo-2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
637303-09-4 |
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Molecular Formula |
C13H5Br2ClF2N2O |
Molecular Weight |
438.45 g/mol |
IUPAC Name |
4,6-dibromo-2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H5Br2ClF2N2O/c14-5-2-9-12(10(15)11(5)19)20-13(21-9)4-1-7(17)8(18)3-6(4)16/h1-3H,19H2 |
InChI Key |
AOBUKNAXWYEKDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)C2=NC3=C(C(=C(C=C3O2)Br)N)Br |
Origin of Product |
United States |
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